molecular formula C11H15NO B1399479 4-(Cyclobutoxymethyl)aniline CAS No. 1251099-59-8

4-(Cyclobutoxymethyl)aniline

Cat. No. B1399479
CAS RN: 1251099-59-8
M. Wt: 177.24 g/mol
InChI Key: BUDXTIGYLILORB-UHFFFAOYSA-N
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Description

4-(Cyclobutoxymethyl)aniline (CBMA) is an aniline derivative that has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CBMA is an important intermediate for the synthesis of many compounds, including amino acids, peptides, and proteins. It is also used as a building block in the development of new drugs and materials. CBMA has been extensively studied in recent years due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Heterocycles

4-(Cyclobutoxymethyl)aniline has been utilized in the synthesis of various heterocycles. A notable application is in the cycloacylation of aniline derivatives to form 4-quinolones using Eaton's reagent. This methodology is applicable to a wide range of functionalized anilines and is characterized by its high yield, mild conditions, and ease of product isolation, making it a valuable process in organic chemistry (Zewge et al., 2007).

Synthesis of Polymeric Materials

4-(Cyclobutoxymethyl)aniline plays a role in the synthesis of novel polymers. For example, it has been used in the electrochemical synthesis of polymers for applications like dye-sensitized solar cells. These polymers exhibit significant properties like high conductivity and efficient energy conversion, showcasing the potential of 4-(Cyclobutoxymethyl)aniline in materials science (Shahhosseini et al., 2016).

Development of Sensors

This chemical is also instrumental in developing potentiometric sensors. It's been used in sensors based on the inductive effect on the pKa of poly(aniline), a method that leverages the proton-coupled redox chemistry of poly(aniline) to create sensors that can detect changes in electron density or physical distortions upon analyte binding (Shoji & Freund, 2001).

Novel Dendrimers in Nonlinear Optics

Furthermore, 4-(Cyclobutoxymethyl)aniline has been used in the synthesis of novel dendrimers, which have applications in nonlinear optics. These dendrimers, characterized by their solubility in polar organic solvents and observed second-harmonic generation, point to the versatility of 4-(Cyclobutoxymethyl)aniline in creating materials with unique optical properties (Zhang et al., 1997).

Environmental Applications

In environmental applications, 4-(Cyclobutoxymethyl)aniline derivatives have been examined for their ability to degrade toxic compounds in aquatic environments. Research has explored the oxidation of aniline compounds in water, indicating the potential of these derivatives in environmental remediation and pollution control (Jiang et al., 2002).

Pharmaceutical Research

It's worth noting that while this response excludes information related to drug use, dosage, and side effects, 4-(Cyclobutoxymethyl)aniline and its derivatives do have significant applications in pharmaceutical research, particularly in the synthesis of drug metabolites and for toxicological studies (Kenny et al., 2004).

properties

IUPAC Name

4-(cyclobutyloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDXTIGYLILORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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